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Compound of Interest

Compound Name: Methyl dodecanoate-d23

Cat. No.: B12306532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl dodecanoate-d23 is a deuterated form of methyl dodecanoate (also known as methyl

laurate), a fatty acid methyl ester (FAME). In analytical chemistry, particularly in mass

spectrometry-based applications like gas chromatography-mass spectrometry (GC-MS), stable

isotope-labeled compounds such as methyl dodecanoate-d23 are invaluable. They are

primarily used as internal standards for the precise and accurate quantification of their non-

labeled counterparts and other related analytes.[1] The incorporation of 23 deuterium atoms

results in a significant mass shift from the endogenous compound, allowing for clear

differentiation by a mass spectrometer while maintaining nearly identical chemical and

chromatographic properties.[2][3][4] This application note provides a detailed protocol for

spiking various sample matrices with methyl dodecanoate-d23 for quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry
The use of methyl dodecanoate-d23 as an internal standard is based on the principle of

isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is

added to the sample at the initial stage of sample preparation. This "spiked" sample is then

subjected to extraction, purification, and derivatization procedures. Any loss of analyte during

these steps will be accompanied by a proportional loss of the internal standard. By measuring

the ratio of the signal from the native analyte to that of the isotopically labeled standard,
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accurate quantification can be achieved, correcting for variations in sample recovery and

instrument response.

Materials and Reagents
Methyl Dodecanoate-d23: CAS Number: 1219804-72-4, Molecular Weight: 237.49 g/mol .

[1][2][3][4]

Methyl Dodecanoate (non-labeled standard): CAS Number: 111-82-0, Molecular Weight:

214.34 g/mol .[4]

Solvents: Hexane (GC grade), Chloroform (HPLC grade), Methanol (HPLC grade), Iso-

octane (GC grade).

Reagents for Derivatization: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or

2% (v/v) methanolic sulfuric acid.

Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate, Deionized water.

Sample Matrices: Plasma, serum, tissues, cell cultures, or food samples.

Experimental Protocols
Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl
dodecanoate-d23 and dissolve it in 10 mL of hexane.

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl dodecanoate and

dissolve it in 10 mL of hexane.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the Analyte Stock Solution with hexane to create a calibration curve (e.g., 0.1, 0.5, 1,

5, 10, 25, 50 µg/mL).

Sample Spiking and Preparation
The following is a general protocol for plasma samples. Modifications may be required for other

sample types.
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Sample Aliquoting: Pipette a precise volume of the sample (e.g., 100 µL of plasma) into a

glass tube.

Internal Standard Spiking: Add a fixed volume of the Methyl Dodecanoate-d23 IS working

solution (e.g., 20 µL of a 10 µg/mL solution) to each sample, calibrator, and quality control

sample.

Vortex: Briefly vortex the tubes to ensure thorough mixing.

Lipid Extraction (Folch Method)
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.

Vortexing: Vortex the mixture vigorously for 2 minutes.

Phase Separation: Add 0.5 mL of a 0.9% NaCl solution and vortex for another minute.

Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes to achieve phase

separation.

Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing

the lipids into a new clean glass tube.

Saponification and Derivatization to Fatty Acid Methyl
Esters (FAMEs)

Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle

stream of nitrogen at 40-50°C.

Saponification: Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract. Heat at 100°C

for 5-10 minutes.

Methylation: Cool the sample and add 2 mL of 14% BF3-methanol solution. Heat again at

100°C for 5 minutes to convert the fatty acids to FAMEs.

Extraction of FAMEs: Cool the sample and add 1 mL of hexane and 1 mL of deionized water.

Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.
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Final Extract: Transfer the upper hexane layer containing the FAMEs to a new tube. This

extract is now ready for GC-MS analysis.

GC-MS Analysis
Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary

column.

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute. Ramp to 175°C at

25°C/min. Ramp to 230°C at 4°C/min and hold for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis.

Quantifier ion for Methyl Dodecanoate: m/z 214.

Quantifier ion for Methyl Dodecanoate-d23: m/z 237.

Data Presentation
Quantitative data should be processed to generate a calibration curve by plotting the peak area

ratio of the analyte to the internal standard against the concentration of the analyte. The

concentration of methyl dodecanoate in unknown samples is then determined using the

regression equation derived from this curve. The following tables provide an example of

expected performance data.

Table 1: Method Validation Parameters
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Validation Parameter Typical Performance

Linearity Range (µg/mL) 0.1 - 50

Correlation Coefficient (r²) > 0.995

Accuracy (% Recovery) 85 - 115%

Precision (% RSD) < 15%

Limit of Detection (LOD) (µg/mL) ~0.05

Limit of Quantification (LOQ) (µg/mL) ~0.15

Table 2: Example Calibration Curve Data

Analyte Conc.
(µg/mL)

Analyte Peak Area IS Peak Area
Peak Area Ratio
(Analyte/IS)

0.1 18,500 350,000 0.053

0.5 95,000 355,000 0.268

1.0 195,000 360,000 0.542

5.0 980,000 352,000 2.784

10.0 1,950,000 358,000 5.447

25.0 4,850,000 355,000 13.662

50.0 9,700,000 350,000 27.714

Mandatory Visualization
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Experimental Workflow for Spiking Samples with Methyl Dodecanoate-d23
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Caption: Workflow for quantitative analysis using Methyl Dodecanoate-d23.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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